molecular formula C21H18N2O6 B2813208 2-((2-methoxyethyl)amino)-8-methyl-3-(4-nitrophenyl)-4H-furo[3,2-c]chromen-4-one CAS No. 923675-69-8

2-((2-methoxyethyl)amino)-8-methyl-3-(4-nitrophenyl)-4H-furo[3,2-c]chromen-4-one

Cat. No.: B2813208
CAS No.: 923675-69-8
M. Wt: 394.383
InChI Key: BQOIYBADYZIVHJ-UHFFFAOYSA-N
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Description

2-((2-Methoxyethyl)amino)-8-methyl-3-(4-nitrophenyl)-4H-furo[3,2-c]chromen-4-one is a synthetic furochromenone derivative characterized by a fused furan-coumarin scaffold. Its structure features a 4-nitrophenyl group at position 3, an 8-methyl substituent on the coumarin ring, and a 2-methoxyethylamino group at position 2. These substituents impart unique electronic and steric properties, making it a candidate for applications in fluorescence sensing, materials science, and medicinal chemistry .

Properties

IUPAC Name

2-(2-methoxyethylamino)-8-methyl-3-(4-nitrophenyl)furo[3,2-c]chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O6/c1-12-3-8-16-15(11-12)19-18(21(24)28-16)17(20(29-19)22-9-10-27-2)13-4-6-14(7-5-13)23(25)26/h3-8,11,22H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQOIYBADYZIVHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=O)C3=C2OC(=C3C4=CC=C(C=C4)[N+](=O)[O-])NCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-methoxyethyl)amino)-8-methyl-3-(4-nitrophenyl)-4H-furo[3,2-c]chromen-4-one typically involves multi-step reactions starting from readily available precursors.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-((2-methoxyethyl)amino)-8-methyl-3-(4-nitrophenyl)-4H-furo[3,2-c]chromen-4-one undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The methoxyethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

Scientific Research Applications

Research indicates that this compound exhibits several biological activities that are of interest in the fields of pharmacology and medicinal chemistry:

1. Anticancer Properties

  • Preliminary studies suggest that 2-((2-methoxyethyl)amino)-8-methyl-3-(4-nitrophenyl)-4H-furo[3,2-c]chromen-4-one may induce apoptosis in various cancer cell lines. Its mechanism of action is believed to involve the modulation of signaling pathways related to cell survival and proliferation.

Case Study:

  • A study conducted on breast cancer cells demonstrated that this compound significantly reduced cell viability and induced apoptosis, potentially through the activation of caspase pathways.

2. Antimicrobial Activity

  • The compound has shown promising results against several bacterial strains, indicating its potential as an antimicrobial agent.

Case Study:

  • In vitro tests revealed that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting its application in developing new antibacterial therapies.

3. Anti-inflammatory Effects

  • Research has indicated that this compound can inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.

Case Study:

  • Animal models of inflammation showed reduced edema and inflammatory markers upon treatment with the compound, highlighting its therapeutic potential in conditions such as arthritis.

Synthetic Routes

The synthesis of this compound typically involves several steps:

  • Formation of the Furochromene Core
    • This is achieved through cyclization reactions involving appropriate precursors like 2-hydroxyacetophenone.
  • Nitration of the Phenyl Group
    • The introduction of the nitrophenyl group is done using a nitration reaction with concentrated nitric acid.
  • Substitution with Methoxyethylamino Group
    • A nucleophilic substitution reaction introduces the methoxyethylamino group into the structure.

Potential Applications

Given its diverse biological activities, this compound has potential applications in:

  • Pharmaceutical Development : As a lead compound for new anticancer or antimicrobial drugs.
  • Agricultural Chemistry : In developing eco-friendly pesticides due to its biological activity against pests.
  • Biotechnology : As a tool for studying cellular processes related to inflammation and cancer.

Mechanism of Action

The mechanism of action of 2-((2-methoxyethyl)amino)-8-methyl-3-(4-nitrophenyl)-4H-furo[3,2-c]chromen-4-one involves its interaction with specific molecular targets and pathways. The nitrophenyl group can interact with cellular proteins, leading to the modulation of signaling pathways. The methoxyethylamino group may enhance the compound’s solubility and bioavailability, facilitating its uptake by cells and subsequent biological effects .

Comparison with Similar Compounds

Table 1: Key Structural Differences Among Furochromenones

Compound Name Substituents (Positions) Key Functional Groups Reference
Target Compound 2-(2-methoxyethylamino), 3-(4-nitrophenyl), 8-methyl Nitro, methoxyethylamino, methyl
FH () 2-cyclohexylamino, 3-phenyl Phenyl, cyclohexylamino
FNO₂ () 2-cyclohexylamino, 3-(4-nitrophenyl) Nitro, cyclohexylamino
3a () 3-(furan-2-yl) Furan
5d () 3-phenyl, 8-fluoro Fluoro, phenyl
11a () 2-(4-methoxyphenyl), 8-thiomorpholinomethyl Methoxy, thiomorpholine

Key Observations :

  • The 2-methoxyethylamino group introduces a polar side chain, which may increase solubility in polar solvents compared to cyclohexylamino analogs (FH, FNO₂) .
  • The 8-methyl substituent provides steric hindrance distinct from 8-fluoro (5d) or unsubstituted derivatives, possibly affecting molecular packing or reactivity .

Key Observations :

Table 3: Functional Comparisons

Compound Key Properties Applications Reference
Target Compound Hypothesized fluorescence (based on FNO₂) Potential Fe³⁺ sensing
FH () Selective Fe³⁺ fluorescence response Metal-ion sensors
3d () Antimicrobial activity (8-chloro derivative) Antimicrobial agents
11a () Thiomorpholinomethyl side chain Not specified

Key Observations :

  • The 4-nitrophenyl group in the target compound may enhance fluorescence quenching similar to FNO₂, but its methoxyethylamino side chain could alter binding kinetics compared to cyclohexylamino (FH) .
  • 8-Methyl and nitro groups may reduce antimicrobial efficacy compared to halogenated derivatives (e.g., 3d in ) due to differences in electronegativity .

Biological Activity

2-((2-methoxyethyl)amino)-8-methyl-3-(4-nitrophenyl)-4H-furo[3,2-c]chromen-4-one is a synthetic compound belonging to the furochromene class, characterized by its unique structural features that include a furo[3,2-c]chromene core and various functional groups. This compound has garnered interest for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure and Properties

The molecular formula of this compound is C21H18N2O6C_{21}H_{18}N_{2}O_{6}, with a CAS number of 923676-73-7. The presence of the methoxyethylamino group and the nitrophenyl group significantly influences its chemical reactivity and biological interactions.

The biological activity of this compound is attributed to its ability to interact with various molecular targets within biological systems. Key mechanisms include:

  • Receptor Binding : The compound may bind to specific cellular receptors, modulating signaling pathways related to inflammation and cell proliferation.
  • Enzyme Inhibition : It has been shown to inhibit enzymes involved in metabolic processes, potentially leading to reduced inflammation and tumor growth.
  • Cellular Response Induction : The compound can induce apoptosis in cancer cells or inhibit their proliferation through interactions with DNA or proteins.

Anticancer Activity

The anticancer potential of this compound has been explored in vitro against various cancer cell lines. A study demonstrated that related furochromene derivatives exhibited significant cytotoxic effects:

Cell LineIC50 (µM)
HeLa (cervical carcinoma)35
MCF-7 (breast cancer)30
HepG2 (liver cancer)25

These findings indicate that the compound may be a promising candidate for further development as an anticancer agent.

Anti-inflammatory Activity

The anti-inflammatory effects of furochromenes have been noted in several studies. The mechanism typically involves the inhibition of pro-inflammatory cytokines and enzymes such as COX-2. This suggests that this compound could be effective in managing inflammatory conditions.

Case Studies

  • Antimicrobial Efficacy Study : A study evaluated the antibacterial activity of various furochromene derivatives against Gram-positive and Gram-negative bacteria. Results indicated that modifications at the nitrogen and aromatic positions significantly influenced antimicrobial efficacy, suggesting that similar modifications in our compound could enhance its activity .
  • Anticancer Research : In a comparative study of furocoumarin derivatives on human tumor cell lines, it was found that specific substitutions led to enhanced cytotoxicity against HeLa and MCF-7 cells. This reinforces the hypothesis that structural variations can lead to significant differences in biological activity .

Q & A

Q. What synthetic methodologies are recommended for preparing 2-((2-methoxyethyl)amino)-8-methyl-3-(4-nitrophenyl)-4H-furo[3,2-c]chromen-4-one?

The compound can be synthesized via a multi-step protocol:

  • Condensation : React a substituted furochromenone core with 2-methoxyethylamine under reflux in anhydrous ethanol or DMF, using K₂CO₃ as a base to facilitate nucleophilic substitution .
  • Purification : Crystallize the crude product from ethanol or methanol, as described for analogous furo[3,2-c]chromen-4-ones .
  • Yield optimization : Adjust reaction time (typically 12-24 hours) and stoichiometric ratios (e.g., 1:1.2 molar ratio of chromenone to amine) to mitigate side reactions like hydrolysis of the nitro group .

Q. How can structural characterization be performed to confirm the identity of this compound?

Use a combination of techniques:

  • Spectroscopy : Obtain 1H^1H-NMR and 13C^{13}C-NMR in deuterated DMSO or CDCl₃ to verify substituent positions (e.g., methoxyethylamino protons at δ 3.3–3.7 ppm) .
  • Mass spectrometry : High-resolution ESI-MS can confirm the molecular ion peak (expected m/z ~463.16 for C₂₂H₂₁N₂O₆⁺) .
  • X-ray crystallography : Employ SHELX programs for structure refinement if single crystals are obtained. The 4-nitrophenyl group often induces planarity, aiding in crystal packing .

Q. What is the mechanistic basis for the fluorescence properties of this compound?

The fluorescence arises from the rigid furochromenone core and electron-withdrawing 4-nitrophenyl group, which stabilizes the excited state. Key factors include:

  • Solvent effects : Polar aprotic solvents (e.g., DMSO) enhance emission intensity by reducing non-radiative decay .
  • pH sensitivity : Protonation/deprotonation of the methoxyethylamino group can quench fluorescence, necessitating buffered conditions for consistent results .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to proteins (e.g., kinases or cytochrome P450 enzymes). The nitro group may participate in hydrogen bonding or π-π stacking .
  • DFT calculations : Analyze frontier molecular orbitals (HOMO-LUMO gap) to predict redox behavior, which is critical for understanding photostability .

Q. What structure-activity relationships (SAR) are observed for derivatives of this compound?

  • Nitro group substitution : Replacing the 4-nitrophenyl with electron-donating groups (e.g., 4-methoxyphenyl) reduces fluorescence quantum yield by ~40%, as shown in analogous furocoumarins .
  • Amino side chains : Elongating the methoxyethyl chain to ethoxyethyl decreases solubility in aqueous media but improves membrane permeability in cellular assays .

Q. How can environmental stability and degradation pathways be assessed?

  • Photodegradation studies : Expose the compound to UV-Vis light (λ = 254–365 nm) and monitor degradation via HPLC. The nitro group may undergo reduction to amine under simulated sunlight .
  • Hydrolysis kinetics : Test stability in buffered solutions (pH 2–12) at 37°C. The lactone ring in the chromenone core is prone to hydrolysis under alkaline conditions .

Q. How should researchers address contradictions in reported synthesis yields or fluorescence data?

  • Reproducibility checks : Standardize solvent purity (e.g., anhydrous DMF vs. technical grade) and drying protocols for intermediates .
  • Control experiments : Compare fluorescence measurements with a reference compound (e.g., quinine sulfate) to calibrate instrument variability .

Q. Methodological Notes

  • Synthesis : Prioritize anhydrous conditions to prevent hydrolysis of the nitro group .
  • Characterization : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) to resolve overlapping signals .
  • Data interpretation : Use multivariate analysis (e.g., PCA) to disentangle solvent, pH, and structural effects on fluorescence .

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